Cyclohexane, (2-propynylthio)-
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Overview
Description
Cyclohexyl(prop-2-yn-1-yl)sulfane is an organic compound with the molecular formula C9H14S and a molecular weight of 154.27 g/mol It belongs to the class of alkynes and contains a cyclohexyl group attached to a prop-2-yn-1-yl group through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(prop-2-yn-1-yl)sulfane can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with prop-2-yn-1-ylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the thiolate anion, resulting in the formation of the desired sulfane compound.
Industrial Production Methods
Industrial production of cyclohexyl(prop-2-yn-1-yl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(prop-2-yn-1-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The alkyne group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohexyl(prop-2-yn-1-yl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl(prop-2-yn-1-yl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexyl(prop-2-yn-1-yl)sulfane can be compared with other similar compounds, such as:
Cyclohexyl(prop-2-yn-1-yl)amine: Contains an amine group instead of a sulfur atom, leading to different reactivity and applications.
Cyclohexyl(prop-2-yn-1-yl)ether:
Cyclohexyl(prop-2-yn-1-yl)ketone: Contains a carbonyl group, which significantly alters its reactivity and applications.
The uniqueness of cyclohexyl(prop-2-yn-1-yl)sulfane lies in its sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen and nitrogen analogs.
Properties
CAS No. |
82937-26-6 |
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Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
prop-2-ynylsulfanylcyclohexane |
InChI |
InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 |
InChI Key |
PBUNIVDBCFNBLU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1CCCCC1 |
Origin of Product |
United States |
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